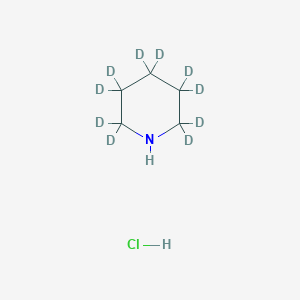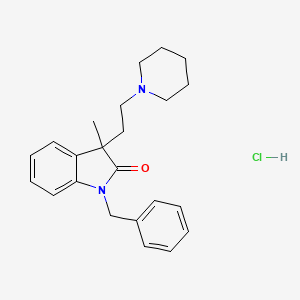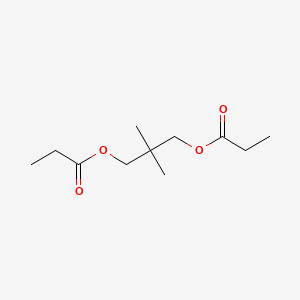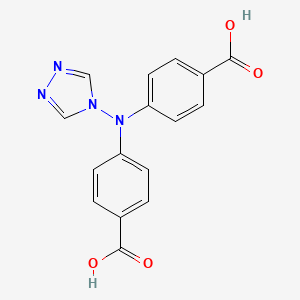
Piperidine-D10 hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine-D10 hydrochloride is a deuterated form of piperidine, a six-membered nitrogen-containing heterocycle. The deuterium atoms replace the hydrogen atoms in the piperidine ring, making it a valuable compound in various scientific research applications. Piperidine itself is a fundamental building block in organic chemistry and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine-D10 hydrochloride typically involves the deuteration of piperidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of Piperidine-D10 hydrochloride follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated compound. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine-D10 hydrochloride undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidone or other oxidized derivatives.
Reduction: Reduction reactions can convert piperidine derivatives to more saturated compounds.
Substitution: Piperidine can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can yield piperidone, while substitution reactions can produce various alkyl or acyl piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine-D10 hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy, allowing for accurate quantification and structural analysis of organic compounds.
Biology: Deuterated compounds like Piperidine-D10 hydrochloride are used in metabolic studies to trace the pathways and interactions of piperidine derivatives in biological systems.
Medicine: Piperidine derivatives are key intermediates in the synthesis of various pharmaceuticals, including analgesics, antipsychotics, and antihypertensive agents.
Industry: Piperidine-D10 hydrochloride is used in the development of agrochemicals and other industrial chemicals, where deuteration can enhance the stability and efficacy of the final products.
Wirkmechanismus
The mechanism of action of Piperidine-D10 hydrochloride is similar to that of non-deuterated piperidine. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in various chemical reactions. In biological systems, piperidine derivatives can interact with specific molecular targets, such as receptors and enzymes, to exert their effects. The deuterium atoms in Piperidine-D10 hydrochloride can influence the kinetic isotope effect, potentially altering the reaction rates and pathways compared to non-deuterated piperidine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The non-deuterated form of Piperidine-D10 hydrochloride, widely used in organic synthesis and pharmaceutical applications.
Pyridine: A six-membered nitrogen-containing heterocycle with an aromatic ring, used as a precursor in the synthesis of various chemicals.
Dihydropyridine: A partially saturated derivative of pyridine, commonly used in the synthesis of calcium channel blockers for the treatment of hypertension.
Uniqueness
Piperidine-D10 hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. Additionally, the kinetic isotope effect can lead to differences in reaction rates and pathways, making Piperidine-D10 hydrochloride a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C5H12ClN |
|---|---|
Molekulargewicht |
131.67 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H/i1D2,2D2,3D2,4D2,5D2; |
InChI-Schlüssel |
VEIWYFRREFUNRC-QXHYUYGDSA-N |
Isomerische SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
Kanonische SMILES |
C1CCNCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)

![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)




![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)





